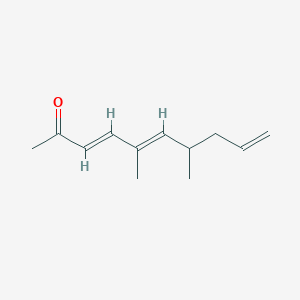
(3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one, also known as DMNT, is a naturally occurring compound found in certain plants, such as tomato and corn. It belongs to the family of terpenoids, which are organic compounds that are often used in pharmaceuticals, perfumes, and flavorings. DMNT has gained attention in recent years due to its potential therapeutic properties, including anti-inflammatory and anti-cancer effects.
作用机制
The precise mechanism of action of (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one is not fully understood, but it is thought to act through multiple pathways. (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer growth, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one has also been shown to activate the Nrf2 pathway, which is involved in cellular stress response and antioxidant activity.
生化和生理效应
(3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in immune cells. In animal studies, (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one has been shown to reduce inflammation and cancer growth, as well as improve cognitive function.
实验室实验的优点和局限性
One advantage of (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one as a research tool is its natural occurrence in certain plants, which allows for easy extraction and purification. Additionally, (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one has been shown to have low toxicity and few side effects, making it a potentially safe therapeutic agent. However, one limitation of (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one is its relatively low potency compared to other anti-inflammatory and anti-cancer agents. Additionally, more research is needed to fully understand the mechanism of action and potential therapeutic applications of (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one.
未来方向
There are several potential future directions for research on (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one. One area of interest is the development of (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one-based therapeutics for the treatment of inflammatory and autoimmune diseases, as well as cancer. Additionally, more research is needed to fully understand the mechanism of action of (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one and its potential interactions with other drugs. Finally, studies investigating the effects of (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one on cognitive function and neurodegenerative diseases may also be of interest.
合成方法
(3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one can be synthesized through various methods, including extraction from natural sources or chemical synthesis. One common method of synthesis involves the use of a Wittig reaction, in which an aldehyde is reacted with a phosphonium ylide to form an alkene. This method has been used successfully to produce (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one in high yields and purity.
科学研究应用
(3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one has been the subject of numerous scientific studies, particularly in the fields of cancer research and immunology. Studies have shown that (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one has anti-inflammatory properties, which may be useful in treating conditions such as arthritis and asthma. (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one has also been shown to have anti-cancer effects, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one has been shown to modulate the immune response, potentially making it useful in treating autoimmune diseases.
属性
CAS 编号 |
111317-19-2 |
|---|---|
产品名称 |
(3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one |
分子式 |
C12H18O |
分子量 |
178.27 g/mol |
IUPAC 名称 |
(3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one |
InChI |
InChI=1S/C12H18O/c1-5-6-10(2)9-11(3)7-8-12(4)13/h5,7-10H,1,6H2,2-4H3/b8-7+,11-9+ |
InChI 键 |
IXZWQDWXMZBAEO-MFDVASPDSA-N |
手性 SMILES |
CC(CC=C)/C=C(\C)/C=C/C(=O)C |
SMILES |
CC(CC=C)C=C(C)C=CC(=O)C |
规范 SMILES |
CC(CC=C)C=C(C)C=CC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



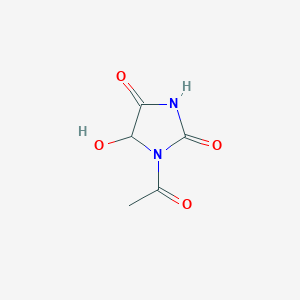
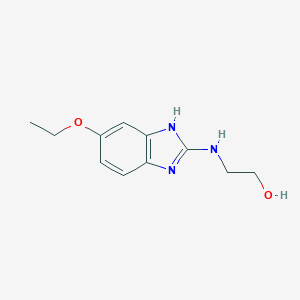
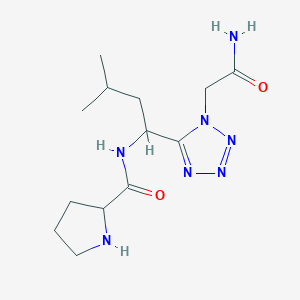
![(6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B44443.png)
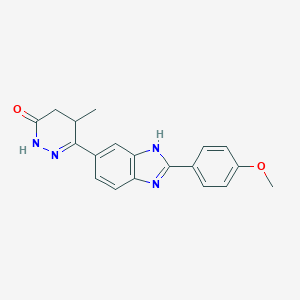
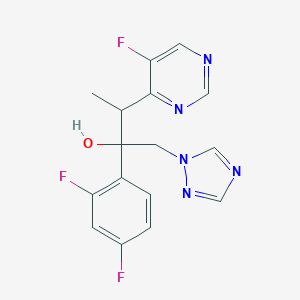

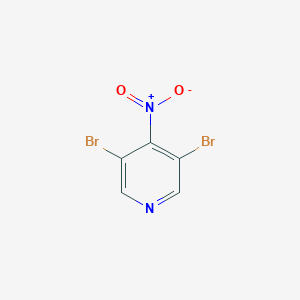
![(2S,8S,15R,22S,25S,26R)-8,15-Dibenzyl-26-methyl-22-propan-2-yl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),18,21(29)-pentaene-7,10,17,24-tetrone](/img/structure/B44453.png)
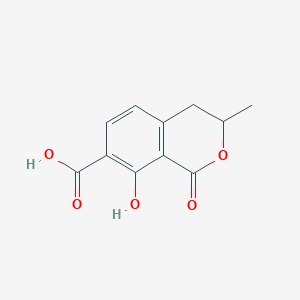

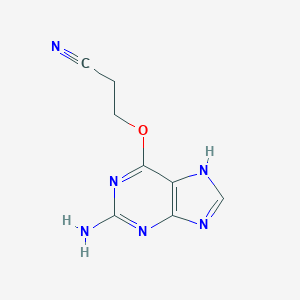

![38,38-Dihydroxy-4,5,13,14,22,23,31,32-octaoctoxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaene](/img/structure/B44469.png)